molecular formula C18H24N2O5 B7043348 2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid

2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid

Cat. No.: B7043348
M. Wt: 348.4 g/mol
InChI Key: BPEUOZIUFDKFNH-JBZHPUCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid is a complex organic compound with a unique structure that includes a morpholine ring, a phenylpropanoyl group, and an acetylated amino acid. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid typically involves multiple steps, starting with the preparation of the morpholine ring and the phenylpropanoyl group. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable acid catalyst.

    Introduction of the Phenylpropanoyl Group: This step involves the acylation of the morpholine ring with (2R)-2-phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Acetylation of the Amino Acid: The final step involves the acetylation of the amino acid moiety using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or phenylpropanoyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[acetyl-[[4-[(2S)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid: A stereoisomer with similar properties but different biological activity.

    2-[acetyl-[[4-[(2R)-2-phenylbutanoyl]morpholin-2-yl]methyl]amino]acetic acid: A compound with a butanoyl group instead of a propanoyl group, leading to different chemical and biological properties.

Uniqueness

2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-13(15-6-4-3-5-7-15)18(24)19-8-9-25-16(10-19)11-20(14(2)21)12-17(22)23/h3-7,13,16H,8-12H2,1-2H3,(H,22,23)/t13-,16?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEUOZIUFDKFNH-JBZHPUCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCOC(C2)CN(CC(=O)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)N2CCOC(C2)CN(CC(=O)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.